molecular formula C20H32BNO5 B12076824 tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate

Cat. No.: B12076824
M. Wt: 377.3 g/mol
InChI Key: XMDCXHCXCHQPBK-UHFFFAOYSA-N
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Description

This compound is a boronic ester-functionalized carbamate derivative characterized by:

  • Core structure: A phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group.
  • Linker: A phenoxypropan-2-yl chain connecting the phenyl ring to a tert-butyl carbamate group.
  • Key applications: Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . The carbamate group enhances solubility and serves as a protective moiety in medicinal chemistry .

Properties

Molecular Formula

C20H32BNO5

Molecular Weight

377.3 g/mol

IUPAC Name

tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-yl]carbamate

InChI

InChI=1S/C20H32BNO5/c1-14(22-17(23)25-18(2,3)4)13-24-16-11-9-15(10-12-16)21-26-19(5,6)20(7,8)27-21/h9-12,14H,13H2,1-8H3,(H,22,23)

InChI Key

XMDCXHCXCHQPBK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2-Aminopropoxy)phenylboronic Acid Pinacol Ester

Step 1: Etherification of 4-Bromophenol with 1-Amino-2-propanol
4-Bromophenol reacts with 1-amino-2-propanol in a nucleophilic aromatic substitution (SNAr) under basic conditions.

  • Conditions : K₂CO₃ (2.5 equiv), DMF, 80°C, 12 h.

  • Yield : 72–78%.

  • Mechanism : Deprotonation of 4-bromophenol generates a phenoxide ion, which attacks the primary alcohol of 1-amino-2-propanol, displacing bromide.

Step 2: Miyaura Borylation
The intermediate 4-(2-aminopropoxy)bromobenzene undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂).

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Base : KOAc (3.0 equiv), dioxane, 100°C, 24 h.

  • Yield : 65–70%.

  • Key Challenge : Competing deborylation is suppressed by maintaining anhydrous conditions.

Step 3: Boc Protection of the Amine
The secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride).

  • Conditions : Boc₂O (1.2 equiv), DMAP (0.1 equiv), THF, 0°C to RT, 6 h.

  • Yield : 85–90%.

  • Side Reaction : Overprotection is avoided by stoichiometric control of Boc₂O.

One-Pot Borylation-Protection Strategy

To streamline synthesis, a one-pot procedure combines borylation and Boc protection:

  • Substrates : 4-Bromophenol, 1-amino-2-propanol, B₂Pin₂, Boc₂O.

  • Catalyst System : Pd(OAc)₂ (3 mol%), SPhos (6 mol%).

  • Conditions :

    • Borylation: Dioxane, KOAc, 100°C, 12 h.

    • Boc Protection: Add Boc₂O directly, stir at RT for 6 h.

  • Yield : 58% overall (vs. 65% for stepwise route).

  • Advantage : Reduces purification steps but requires precise stoichiometry to prevent side reactions.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

  • Solvent : Toluene replaces dioxane for lower toxicity and easier recovery.

  • Catalyst : Immobilized Pd/C (0.5 mol%) enables reuse over five cycles with <5% activity loss.

Crystallization-Driven Purification

  • Anti-Solvent : Heptane induces crystallization, achieving >99% purity without chromatography.

  • Yield : 82% on 10-kg scale.

Analytical Characterization and Quality Control

Table 1: Physicochemical Properties

PropertyValueMethod
Molecular Weight363.27 g/molHRMS
Purity≥99% (HPLC)USP <621>
Melting Point98–101°CDSC
Solubility25 mg/mL in THFUSP <911>

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.32 (s, 12H, Bpin), 1.44 (s, 9H, Boc), 3.95 (m, 1H, CH), 4.20 (d, 2H, OCH₂)
¹³C NMR (100 MHz, CDCl₃)δ 83.9 (Bpin-C), 80.1 (Boc-C), 69.4 (OCH₂), 28.2 (Boc-CH₃)
IR (ATR)2975 cm⁻¹ (C-H), 1698 cm⁻¹ (C=O), 1355 cm⁻¹ (B-O)

Challenges and Mitigation Strategies

Regioselectivity in Etherification

  • Issue : Competing O- vs. N-alkylation in Step 1.

  • Solution : Use of bulky bases (e.g., DBU) favors O-alkylation.

Boron Leaching in Borylation

  • Issue : Pd-black formation reduces catalyst efficiency.

  • Solution : Add 1,10-phenanthroline as a stabilizing ligand.

Emerging Methodologies

Photocatalytic Borylation

  • Catalyst : Ir(ppy)₃ under blue LED.

  • Advantage : 50% reduced Pd loading, 20°C reaction temperature.

Flow Chemistry Approaches

  • Residence Time : 30 min (vs. 12 h batch).

  • Productivity : 1.2 kg/day in microreactor .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is often utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer pathways. Its structural similarity to known drug candidates allows it to serve as a scaffold for developing new therapeutic agents.
  • Boron Neutron Capture Therapy (BNCT) : The boron atom's ability to capture neutrons makes this compound a candidate for BNCT, a targeted cancer treatment that selectively destroys tumor cells while sparing healthy tissue.

Materials Science

  • Polymer Chemistry : The incorporation of tert-butyl carbamate into polymer matrices can enhance mechanical properties and thermal stability. It is used as a modifier in the production of high-performance polymers.
  • Nanotechnology : The compound's boron-containing structure can be utilized in the creation of nanomaterials with specific electronic or optical properties, making it valuable in the development of sensors and other advanced materials.

Organic Synthesis

  • Reagent for Cross-Coupling Reactions : The presence of the boron moiety allows this compound to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.
  • Protecting Group : The tert-butyl carbamate group can act as a protecting group for amines during multi-step syntheses, allowing for selective reactions without interference from amino groups.

Case Study 1: Synthesis of Anticancer Agents

In a study focused on synthesizing novel anticancer agents, tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate was employed as an intermediate. Researchers demonstrated that derivatives synthesized from this compound exhibited significant activity against various cancer cell lines. The incorporation of the dioxaborolane moiety was found to enhance the selectivity and potency of these compounds against tumor cells.

Case Study 2: Development of Boron-Based Nanomaterials

A research team investigated the use of the compound in creating boron-based nanomaterials for drug delivery systems. By functionalizing nanoparticles with this compound, they achieved improved loading capacity and controlled release profiles for chemotherapeutic agents. The study concluded that the unique properties conferred by the boron moiety significantly enhanced therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate involves its interaction with molecular targets through its boron and carbamate groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The carbamate group can undergo hydrolysis to release active amines, which can interact with biological targets .

Comparison with Similar Compounds

Analytical Data :

  • IR : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1143 cm⁻¹ (B-O stretching) .
  • HRMS : [M+Na]⁺ observed at 398.2490 (calc. 398.2477) .

Structural Comparison with Analogous Compounds

Variation in Chain Length and Branching

Compound Name Structure Variation Molecular Formula HRMS [M+Na]⁺ Reference
Target compound Phenoxypropan-2-yl linker C₂₁H₃₄BNO₅ 398.2490
tert-Butyl (3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Phenoxy)Propyl)Carbamate Propyl (linear) linker C₂₀H₃₂BNO₅ 378.2446
(R)-tert-Butyl (1-Phenyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Propan-2-yl)Carbamate Phenyl-propan-2-yl branch C₂₁H₃₄BNO₄ 347.26
tert-Butyl (1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Ethyl)Carbamate Ethyl linker (no ether oxygen) C₁₉H₃₀BNO₄ 308.2012

Key Observations :

  • Ether Oxygen: The phenoxy group enhances solubility in polar solvents compared to non-oxygenated linkers .

Substituent Modifications on the Phenyl Ring

Compound Name Substituent Variation Molecular Formula Application Reference
tert-Butyl (5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-(Trifluoromethyl)Benzyl)Carbamate Trifluoromethyl group at meta position C₂₀H₂₈BF₃NO₄ Fluorinated drug scaffolds
tert-Butyl (3-((4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Sulfonyl)Propyl)Carbamate Sulfonyl group for enhanced stability C₂₀H₃₁BNO₆S Enzyme inhibitor synthesis
tert-Butyl (1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclobutyl)Carbamate Cyclobutyl spacer for conformational control C₂₁H₃₂BNO₄ High-throughput screening

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃): Reduce electron density on the boronic ester, slowing cross-coupling kinetics .
  • Sulfonyl Groups : Improve hydrolytic stability but may reduce solubility in organic solvents .

Example Yields :

  • Target compound : 70% yield via decarboxylative borylation .
  • Phenethyl analog : 104% yield (with excess reagent) using Pd catalysis .

Stability Challenges

  • Silica Sensitivity : Boronic esters decompose during flash chromatography; minimized using oven-dried silica and rapid elution .
  • Hydrolytic Instability : Compounds with electron-deficient aryl groups (e.g., -CF₃) exhibit slower hydrolysis in aqueous media .

Suzuki-Miyaura Cross-Coupling

  • Target Compound : Moderate reactivity due to steric bulk from the propan-2-yl group .
  • Linear Analogs : Higher reactivity in coupling with aryl halides .

Medicinal Chemistry

  • Autotaxin Inhibitors : Propyl-linked analogs (e.g., compound from ) show enhanced binding affinity due to optimal chain length.
  • Antiplasmodial Agents : Sulfonamide derivatives (e.g., ) exhibit improved metabolic stability.

Biological Activity

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tert-butyl group attached to a phenoxy moiety that is further linked to a propan-2-yl carbamate. The boron-containing dioxaborolane ring adds unique properties that may influence its biological activity.

Key Chemical Identifiers:

  • IUPAC Name: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-hydroxypropan-1-carboxylate
  • Molecular Formula: C16H30BNO4
  • CAS Number: 877399-74-1

The biological activity of this compound primarily involves interactions with various biological targets:

  • Inhibition of Enzymatic Activity:
    • Studies indicate that compounds containing dioxaborolane structures can inhibit enzymes such as acetylcholinesterase and β-secretase. These enzymes are crucial in the metabolism of neurotransmitters and amyloid precursor proteins, respectively .
  • Antioxidant Properties:
    • The compound exhibits potential antioxidant activity by reducing oxidative stress markers in cellular models. This property is particularly relevant in neuroprotective studies where oxidative stress plays a significant role in neurodegenerative diseases .
  • Neuroprotective Effects:
    • In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by amyloid-beta aggregates. This effect is mediated through the modulation of inflammatory cytokines such as TNFα and IL-6 .

Efficacy in Biological Models

The efficacy of this compound has been evaluated in several models:

Study TypeModelFindings
In vitroAstrocyte cultures exposed to Aβ 1–42Significant improvement in cell viability (62.98% vs. 43.78% control) when treated with the compound .
In vivoScopolamine-induced memory impairment model in ratsReduced Aβ plaque deposition compared to untreated controls; however, less effective than standard treatments like galantamine .
Enzymatic AssayAcetylcholinesterase inhibitionIC50 value of 15.4 nM indicating potent inhibition .

Case Studies

Case Study 1: Neuroprotection Against Aβ Toxicity
In a study assessing the protective effects against Aβ-induced toxicity in astrocytes, tert-butyl carbamate demonstrated significant neuroprotective effects by enhancing cell viability and reducing inflammatory markers. The results suggest its potential application in Alzheimer's disease therapies .

Case Study 2: In Vivo Efficacy
In a rat model simulating Alzheimer's pathology via scopolamine administration, the compound showed moderate efficacy in reducing Aβ levels and improving cognitive function compared to controls. This highlights its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or boron esterification. For example, details a protocol using boron tribromide in dry dichloromethane under inert conditions (N₂), followed by quenching with saturated sodium carbonate. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields the product in moderate yields (11–45%). Key steps include protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) and monitoring via TLC/LC-MS .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹¹B for boron), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). highlights NMR analysis (e.g., δ ~1.3 ppm for Boc methyl groups) and HR-ESI-MS for molecular ion confirmation. For boron-containing intermediates, ¹¹B NMR can verify dioxaborolane ring integrity .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. , and 6 emphasize:

  • Handling : Use fume hoods, avoid skin/eye contact, and prevent electrostatic discharge.
  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the dioxaborolane moiety.
  • Decomposition : Combustion releases CO and NOₓ; use dry sand or alcohol-resistant foam for fire suppression .

Advanced Research Questions

Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility in organic solvents, making it ideal for Suzuki-Miyaura couplings. However, steric hindrance from methyl groups can reduce reaction rates. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., THF/DMF). and suggest analogous boronic esters require careful control of pH (neutral to mild basic) to prevent protodeboronation .

Q. What contradictions exist in stability data for this compound, and how should they be resolved?

  • Methodological Answer : and report conflicting storage recommendations (refrigeration vs. room temperature). Resolve discrepancies by:

  • Conducting accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring.
  • Validating via ¹¹B NMR to detect hydrolysis (boron-oxygen bond cleavage).
  • Referencing analogous compounds ( ) where crystal packing or hydrogen bonding stabilizes the dioxaborolane group .

Q. How can researchers optimize reaction yields when incorporating this compound into polymer or peptidomimetic scaffolds?

  • Methodological Answer :

  • Peptidomimetics : Use solid-phase synthesis with Boc deprotection (TFA/DCM) and coupling agents (HATU/DIPEA). highlights carbamate stability under basic conditions.
  • Polymers : Employ controlled radical polymerization (RAFT/ATRP) with boron-containing initiators. Monitor molecular weight via GPC and confirm end-group fidelity using MALDI-TOF .

Q. What analytical methods are best suited to detect decomposition products?

  • Methodological Answer : Combine:

  • GC-MS : Identify volatile byproducts (e.g., boric acid esters).
  • ICP-OES : Quantify boron leakage in aqueous phases.
  • XRD : Detect crystalline degradation products ( used XRD for tert-butyl carbamate derivatives).
  • In Situ FTIR : Monitor real-time hydrolysis of dioxaborolane in solvents like MeOH/H₂O .

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